N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, sulfonyl, and phenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with phenylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing chloro or fluoro groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar chloro and fluoro groups but differs in the thiazole ring structure.
Gefitinib: Contains a 3-chloro-4-fluorophenyl group and is used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to its combination of sulfonyl and glycinamide groups, which confer distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-15-7-10-18(11-8-15)29(27,28)25(17-5-3-2-4-6-17)14-21(26)24-16-9-12-20(23)19(22)13-16/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWCHAUEMJGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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